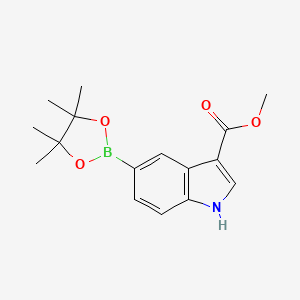

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate

Descripción general

Descripción

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C16H20BNO4 and its molecular weight is 301.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate is a compound that belongs to the class of organoboron compounds. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula and structure:

- Molecular Formula : CHBNO

- Molecular Weight : 244.10 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of boron-containing compounds. This compound has demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Escherichia coli | 0.020 mg/mL | 0.040 mg/mL |

| Listeria monocytogenes | 0.010 mg/mL | 0.020 mg/mL |

These results indicate that the compound exhibits potent antibacterial properties, which may be attributed to its ability to interfere with bacterial cell wall synthesis or function.

Antifungal Activity

In addition to its antibacterial properties, this compound has also shown antifungal activity against several fungal strains. The MIC values for common fungal pathogens are as follows:

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.005 |

| Aspergillus niger | 0.030 |

| Trichophyton mentagrophytes | 0.015 |

The antifungal mechanisms may involve disruption of ergosterol synthesis or alteration of cell membrane integrity.

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have revealed that this compound exhibits low toxicity towards normal cells. For example:

- Cell Line : MRC-5 (human fetal lung fibroblast)

- Concentration Range Tested : 1 × 10 M to 1 × 10 M

- Cell Viability : Greater than 90% across all tested concentrations

These findings suggest that the compound could be a promising candidate for further development in therapeutic applications due to its selective toxicity profile.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Disruption of Membrane Integrity : The lipophilic nature of the compound may allow it to integrate into microbial membranes and disrupt their function.

Case Studies and Research Findings

Several research studies highlight the potential applications of this compound in drug development:

- Study on Antimicrobial Efficacy :

- Potential in Cancer Therapy :

- Drug Development Applications :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing boron have potential anticancer activity. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate has been studied for its ability to inhibit specific cancer cell lines. The presence of the indole moiety is critical as indoles are known for their biological activity, including anti-cancer effects.

Neuroprotective Effects

Studies suggest that indole derivatives exhibit neuroprotective properties. This compound may play a role in protecting neuronal cells from oxidative stress and apoptosis. The dioxaborolane group enhances the compound's stability and bioavailability, making it a candidate for further development in neurodegenerative disease treatments.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can serve as a boron reagent in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The dioxaborolane structure facilitates the transfer of the boron atom during the coupling process.

Building Block for Drug Development

The compound can be utilized as a building block in the synthesis of more complex pharmaceutical agents. Its functional groups allow for further modifications that can lead to new derivatives with enhanced biological activities.

Materials Science

Polymer Chemistry

In materials science, boron-containing compounds are often used to enhance the properties of polymers. This compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength.

Nanomaterials

Research into nanomaterials has identified boron compounds as effective dopants to modify electronic properties. This compound could potentially be used in the development of nanostructured materials for electronic applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of indole with boron substituents exhibited significant cytotoxicity against various cancer cell lines. This compound was highlighted for its selective action against breast cancer cells.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute found that indole derivatives protected neuronal cells from glutamate-induced toxicity. The study concluded that this compound showed promise as a neuroprotective agent due to its ability to modulate oxidative stress pathways.

Propiedades

IUPAC Name |

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)10-6-7-13-11(8-10)12(9-18-13)14(19)20-5/h6-9,18H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJXMSNMGSGQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.